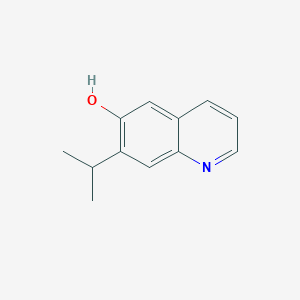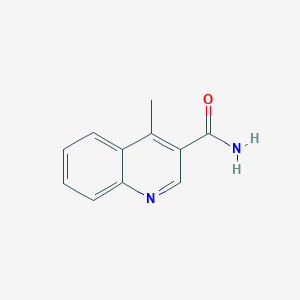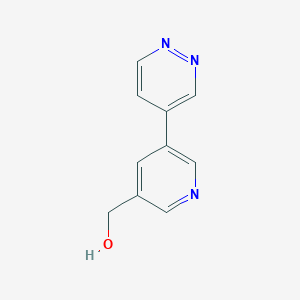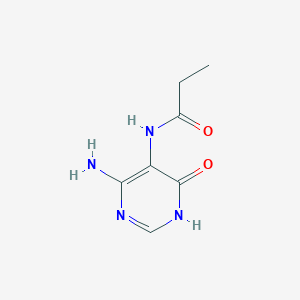![molecular formula C14H16 B11909765 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene CAS No. 62360-76-3](/img/structure/B11909765.png)
4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene is an organic compound with a unique structure that includes a cyclopenta[a]indene core with two methyl groups at the 4 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where a suitable indene derivative is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound.
相似化合物的比较
Indene: A parent compound with a similar structure but lacking the methyl groups.
Tetralin: A hydrogenated derivative of naphthalene with a similar bicyclic structure.
Cyclopentadiene: A simpler compound with a five-membered ring structure.
Uniqueness: 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene is unique due to the presence of methyl groups at specific positions, which can influence its reactivity and interactions with other molecules
属性
CAS 编号 |
62360-76-3 |
|---|---|
分子式 |
C14H16 |
分子量 |
184.28 g/mol |
IUPAC 名称 |
5,8-dimethyl-1,2,3,4-tetrahydrocyclopenta[a]indene |
InChI |
InChI=1S/C14H16/c1-9-6-7-10(2)14-12-5-3-4-11(12)8-13(9)14/h6-7H,3-5,8H2,1-2H3 |
InChI 键 |
RYEQBANZSAXACE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CC3=C(C2=C(C=C1)C)CCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11909706.png)



![4,7-Dichlorobenzo[c]isoxazole](/img/structure/B11909733.png)



![3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11909747.png)


